
5-Bromo-1,6-naphthyridin-2(1H)-one
Overview
Description
5-Bromo-1,6-naphthyridin-2(1H)-one is a brominated derivative of the 1,6-naphthyridin-2(1H)-one scaffold, a bicyclic heteroaromatic system with a pyridone core fused to a pyridine ring. This compound is frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups, enabling the synthesis of bioactive molecules targeting cancer, infectious diseases, and cardiovascular disorders .
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to 5-Bromo-1,6-naphthyridin-2(1H)-one is selective bromination of the corresponding 1,6-naphthyridin-2(1H)-one or closely related precursors. The bromination must be regioselective to introduce the bromine atom specifically at the 5-position without affecting other reactive sites on the bicyclic ring.
Detailed Preparation Methods
Bromination of 1,6-Naphthyridin-2(1H)-one
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) facilitate the reaction and improve selectivity.
- Conditions: Controlled temperature (often room temperature to slightly elevated) and reaction time are critical to avoid polybromination or side reactions.
- Catalysts: Palladium catalysts have been reported to assist in some bromination reactions, improving yield and selectivity.
Reaction Parameters and Optimization
Parameter | Typical Conditions | Notes |
---|---|---|
Brominating agent | Br2 or NBS | NBS preferred for milder, more selective bromination |
Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance regioselectivity |
Temperature | 0°C to 40°C | Lower temperatures reduce side reactions |
Reaction time | 1 to 4 hours | Monitored to prevent overbromination |
Catalyst | Pd-based catalysts (optional) | Can improve yield and selectivity |
Research Findings and Yields
- The bromination of 1,6-naphthyridin-2(1H)-one under optimized conditions typically yields this compound in moderate to good yields (40–70%) depending on the exact conditions and purity of reagents.
- Attempts to prepare this compound via other routes sometimes lead to isomeric products, such as 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one, highlighting the importance of reaction control.
- The presence of the bromine atom at the 5-position is confirmed by NMR and mass spectrometry, with characteristic chemical shifts and molecular ion peaks consistent with the molecular formula C8H5BrN2O.
Comparative Notes on Related Compounds
Summary of Key Research Insights
- The selective bromination of 1,6-naphthyridin-2(1H)-one is the most straightforward and commonly used method to prepare this compound.
- Reaction conditions such as solvent choice, temperature, and brominating agent concentration critically influence regioselectivity and yield.
- Alternative synthetic routes involving amination or thermolysis are less direct and may produce isomeric or side products.
- Analytical techniques including NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under various conditions, enabling the synthesis of diverse derivatives.
Key Reactions and Conditions
*NMP = N-methylpyrrolidinone; **DMF = dimethylformamide
Mechanistic Insights :
- Reactions with hydrazine proceed via an S<sub>N</sub>AE (aryne) mechanism, forming hydrazino derivatives through intermediate dihydro species .
- Displacement with nitrogen-containing heterocycles (e.g., pyrazole, triazole) requires polar aprotic solvents and elevated temperatures .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, facilitating C–C and C–N bond formation.
Example Reactions
Coupling Partner | Catalyst System | Product | Application |
---|---|---|---|
Arylboronic acids | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 5-Aryl-1,6-naphthyridin-2(1H)-one | Pharmaceutical intermediates |
Alkynes | CuI, PPh<sub>3</sub> | 5-Alkynyl derivatives | Fluorescent probes |
Key Findings :
- Suzuki–Miyaura Coupling : Achieves aryl substitution with >70% efficiency under optimized conditions .
- Sonogashira Coupling : Requires stoichiometric copper iodide to suppress homocoupling side reactions .
Acid-Addition Salt Formation
The compound forms stable salts with strong acids, enhancing solubility for pharmacological studies.
Comparative Reactivity with Analogues
The bromine atom enhances reactivity compared to chloro or methyl derivatives.
Compound | Reactivity (vs. Br) | Key Difference |
---|---|---|
5-Chloro-1,6-naphthyridin-2(1H)-one | 60% slower | Lower leaving-group ability |
5-Methyl-1,6-naphthyridin-2(1H)-one | Non-reactive | Absence of leaving group |
Impact on Drug Design :
Biological Activity Correlations
Derivatives synthesized from 5-bromo-1,6-naphthyridin-2(1H)-one exhibit:
Biological Activity
5-Bromo-1,6-naphthyridin-2(1H)-one (5-Br-NNO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Br-NNO is characterized by a naphthyridine structure with a bromine atom at the 5-position and a carbonyl group at the 2-position. Its molecular formula is , with a molecular weight of approximately 225.04 g/mol. The presence of nitrogen atoms in its structure enhances its potential for interactions with biological targets, making it an interesting candidate for drug development.
Antimicrobial Activity
Research indicates that 5-Br-NNO exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
5-Br-NNO has also been investigated for its anticancer potential. It has shown activity against several cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .
The primary mechanism of action for 5-Br-NNO involves the inhibition of phosphodiesterase III (PDE III) enzymes. By inhibiting PDE III, the compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including heart contractility and smooth muscle relaxation. This mechanism is particularly relevant in the context of cardiovascular diseases and cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of 5-Br-NNO can be significantly influenced by structural modifications. Research has shown that certain substitutions at specific positions on the naphthyridine ring can enhance its potency as a PDE III inhibitor. For example, modifications at the C(5) position consistently lead to improved inhibitory activity compared to other positions.
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
This compound | Naphthyridine derivative | Bromine at position 5; carbonyl at position 2 | Antimicrobial, Anticancer |
6-Bromo-1,5-naphthyridin-2(1H)-one | Naphthyridine derivative | Bromine at position 6 | Antimicrobial |
3-Bromo-2-methyl-naphthyridine | Naphthyridine derivative | Methyl group at position 2 | Potential anticancer effects |
Case Studies
Several studies have highlighted the biological activity of 5-Br-NNO:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridines, including 5-Br-NNO, showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt cell wall synthesis.
- Cancer Cell Line Study : In vitro studies indicated that 5-Br-NNO induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential use as an anticancer agent in therapeutic formulations .
- PDE III Inhibition Study : Research focusing on PDE III inhibition revealed that while 5-Br-NNO exhibited moderate inhibitory activity, specific structural modifications could enhance this effect significantly. Compounds modified at the C(5) position demonstrated greater potency than established PDE III inhibitors like Milrinone.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?
- Methodological Answer : The compound is synthesized via cyclocondensation or cyclization strategies. For example, 5-Acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate in dimethylformamide at 95°C for 5 hours to yield 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (54%) . Cyclization of intermediates like 2-(2-dimethylaminovinyl)-5-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile with HBr gas in chloroform at 5°C achieves 95% yield . Key factors include temperature control, solvent selection (e.g., dimethylformamide or chloroform), and reagent stoichiometry.
Q. How are structural and purity analyses performed for this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves tautomeric forms in solid-state structures . For purity, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard, coupled with elemental analysis (±0.4% for C, H, N).
Advanced Research Questions
Q. How can researchers systematically evaluate the biological activity of this compound analogs?
- Methodological Answer : Use SciFinder’s Concept tool to filter "Biological Study" data for 1,6-naphthyridin-2(1H)-ones, identifying prevalent targets (e.g., kinase inhibition). Prioritize analogs for in vitro assays:
- Kinase Inhibition : ATP-binding site competition assays (e.g., HTRF KinaseEASE).
- Anticancer Activity : Cell viability assays (MTT) in HCC cell lines (IC₅₀ determination) .
- Target Validation : CRISPR-Cas9 knockdown of FGFR4 in hepatocellular carcinoma models to confirm mechanism .
Q. What strategies address contradictory data in nitro-to-amine reductions of brominated 1,6-naphthyridinones?
- Methodological Answer : Stannous chloride (SnCl₂) in HCl at 95°C reduces nitro groups to amines with higher yields (78–91%) compared to Pd/C hydrogenation (<50%). Contradictions arise from competing side reactions (e.g., debromination). Mitigation steps:
- Optimize Stoichiometry : Use 2.5 eq. SnCl₂ in 6M HCl.
- Monitor Intermediates : LC-MS to detect debrominated byproducts .
- Alternative Catalysts : Test PtO₂ or Raney Ni under controlled H₂ pressure (50 psi).
Q. How can reactive intermediates like 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one be stabilized during aminolysis?
- Methodological Answer : Aminolysis of brominated intermediates requires protecting-group strategies:
- One-Pot Chlorination-Amination : Treat with POCl₃ (reflux, 16 h) followed by NH₃/EtOH (100°C, sealed, 16 h) to achieve 92% yield .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize reactive chloro intermediates.
- Low-Temperature Quenching : Add cold aqueous NaHCO₃ to halt premature decomposition.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Brominated 1,6-Naphthyridin-2(1H)-one Derivatives
Key Observations :
- Position of Bromine : C5 substitution (as in this compound) is strategically favorable for introducing aryl/heteroaryl groups via cross-coupling, enhancing drug-like properties .
- Scaffold Differences : 1,5-Naphthyridine derivatives (e.g., 7-Bromo-1,5-naphthyridin-2(1H)-one) exhibit distinct electronic properties compared to 1,6-naphthyridines due to altered ring fusion, impacting binding affinity .
Non-Brominated Analogues
Key Observations :
- N1 Substitution : Methyl or phenyl groups at N1 (common in C3-C4 unsaturated derivatives) correlate with anticancer activity, while unsubstituted N1 (typical in C3-C4 saturated compounds) is linked to cardiovascular applications .
- Functional Groups: Hydroxymethyl or alkanoyloxymethyl groups at C5 improve solubility and bioavailability, critical for cardiotonic agents .
Properties
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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